3-Fluoro-4-nitrotoluene

Catalog No.
S595107
CAS No.
446-34-4
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-nitrotoluene

CAS Number

446-34-4

Product Name

3-Fluoro-4-nitrotoluene

IUPAC Name

2-fluoro-4-methyl-1-nitrobenzene

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3

InChI Key

WZMOWQCNPFDWPA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])F

Synonyms

(2-hydroxypropyl)-gamma-cyclodextrin, hydroxypropyl gamma-cyclodextrin

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])F

Application in Medicinal Chemistry

Application in Agrochemical Industry

Application in Chemical Industry

Application in Pharmaceutical Industry

Application in Dye and Pigment Industry

3-Fluoro-4-nitrotoluene is an aromatic compound with the molecular formula C7H6FNO2C_7H_6FNO_2 and a molecular weight of approximately 155.13 g/mol. It is characterized by a fluoro group and a nitro group attached to a toluene ring, specifically at the 3 and 4 positions, respectively. This compound appears as pale yellow crystals or powder and has a melting point ranging from 50.0 to 56.0 °C . The IUPAC name for this compound is 2-fluoro-4-methyl-1-nitrobenzene, and it is commonly used in various chemical synthesis processes due to its unique reactivity profile .

As 3-F-4-NT is not widely studied, there is no established mechanism of action for it in biological systems.

Due to the presence of the nitro group, 3-F-4-NT is likely to exhibit similar hazards as other nitroaromatic compounds:

  • Toxicity: Nitroaromatic compounds can be toxic upon ingestion, inhalation, or skin contact. The specific effects can vary depending on the compound and exposure route.
  • Flammability: Nitroaromatic compounds can be flammable and may ignite readily.
  • Explosivity: Under certain conditions (e.g., high temperature, shock), some nitroaromatic compounds can be explosive.
, primarily due to the presence of its functional groups:

  • Nitration: This compound can be nitrated further using solid acid catalysts, yielding regioselective products. For instance, nitration with nitric acid can lead to the formation of 3-fluoro-6-nitrotoluene and other derivatives .
  • Reduction: The nitro group in 3-fluoro-4-nitrotoluene can be reduced to an amine using reducing agents like iron or zinc in acidic conditions.
  • Electrophilic Substitution: The fluoro group can direct electrophiles to the ortho and para positions, allowing for further functionalization of the aromatic ring.

3-Fluoro-4-nitrotoluene exhibits notable biological activities:

  • Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which plays a role in drug metabolism .
  • Toxicological Studies: Preliminary studies suggest potential toxicity, necessitating caution in handling due to its hazardous nature as indicated by its classification as harmful if ingested or inhaled .

The synthesis of 3-fluoro-4-nitrotoluene can be achieved through various methods:

  • Nitration of Fluorotoluene: Utilizing solid acid catalysts such as Fe/Mo/SiO₂ or H-beta, fluorotoluene can be nitrated under mild conditions with nitric acid, yielding high conversion rates .
  • Fluorination of Nitro Compounds: Starting from nitrotoluene derivatives, fluorination can be performed using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
  • Direct Fluorination: Toluene derivatives can be fluorinated directly using fluorine gas under controlled conditions.

3-Fluoro-4-nitrotoluene finds applications in various fields:

  • Chemical Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is used in developing specialty polymers and materials due to its unique electronic properties.
  • Research: It is utilized in studies involving enzyme inhibition and metabolic pathways related to drug interactions.

Interaction studies involving 3-fluoro-4-nitrotoluene have focused on its effects on biological systems:

  • Metabolic Pathways: Research indicates that this compound influences metabolic pathways by inhibiting specific cytochrome P450 enzymes, which may alter drug metabolism .
  • Toxicity Assessments: Studies have highlighted potential toxic effects on cellular systems, prompting further investigation into its safety profile .

Several compounds are structurally similar to 3-fluoro-4-nitrotoluene, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
2-Fluoro-4-nitrotolueneC7H6FNO2Different positional isomer; similar reactivity.
3-Chloro-4-nitrotolueneC7H6ClNO2Chlorine substituent instead of fluorine; different electronic properties.
4-Fluoro-3-nitrotolueneC7H6FNO2Another positional isomer with distinct reactivity patterns.
3-Fluoro-5-nitrotolueneC7H6FNO2Contains a nitro group at the 5 position; affects regioselectivity in reactions.

The uniqueness of 3-fluoro-4-nitrotoluene lies in its specific combination of functional groups and their positions on the aromatic ring, which influence its chemical behavior and biological activity compared to these similar compounds.

3-Fluoro-4-nitrotoluene is an aromatic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol [1] [2]. The compound features a benzene ring substituted with three functional groups: a methyl group, a fluorine atom, and a nitro group [3]. This section examines the structural characteristics, bond parameters, crystallographic data, and isomeric relationships of this compound.

Bond Parameters and Structural Characteristics

The molecular structure of 3-Fluoro-4-nitrotoluene consists of a benzene ring with a methyl group at position 1, a fluorine atom at position 3, and a nitro group at position 4 [2] [3]. The compound exhibits specific bond parameters that influence its overall structural characteristics and reactivity.

The aromatic carbon-carbon bonds in the benzene ring range from 1.39 to 1.40 Å in length, which is typical for aromatic systems [4]. The carbon-carbon bond connecting the methyl group to the benzene ring is approximately 1.50 Å, consistent with standard sp³-sp² carbon-carbon single bonds [4]. The carbon-fluorine bond length is approximately 1.34 Å, reflecting the strong covalent interaction between carbon and the highly electronegative fluorine atom [4] [5].

The carbon-nitrogen bond connecting the nitro group to the benzene ring measures approximately 1.45 Å, while the nitrogen-oxygen bonds in the nitro group are shorter at approximately 1.24 Å due to their partial double bond character [4]. The carbon-hydrogen bonds in the aromatic ring and methyl group are approximately 1.09 Å [4].

Bond angles within the molecule reflect the expected geometries for the respective hybridization states of the atoms involved [4]. The carbon-carbon-carbon angles in the aromatic ring range from 119° to 121°, close to the ideal 120° for sp² hybridized carbons [4]. The carbon-carbon-fluorine angle ranges from 118° to 122°, while the carbon-carbon-nitrogen angle for the nitro group attachment is between 119° and 120° [4]. The carbon-nitrogen-oxygen angles in the nitro group are approximately 117-118°, and the oxygen-nitrogen-oxygen angle is approximately 125° [4] [5].

Table 1: Bond Parameters of 3-Fluoro-4-nitrotoluene

BondLength (Å)
C-C (aromatic)1.39-1.40
C-C (methyl)1.50
C-F1.34
C-N1.45
N-O (nitro)1.24
C-H (aromatic)1.09
C-H (methyl)1.09

Table 2: Bond Angles of 3-Fluoro-4-nitrotoluene

AngleValue (degrees)
C-C-C (aromatic)119-121
C-C-F118-122
C-C-N119-120
C-N-O117-118
O-N-O125
C-C-H (aromatic)119-121
C-C-H (methyl)109-111

The dihedral angles provide insight into the three-dimensional conformation of the molecule [4]. The nitro group exhibits a dihedral angle (O-N-C-C) ranging from -137.6° to 40.5°, indicating some degree of rotation relative to the plane of the benzene ring [4]. This rotation is influenced by electronic and steric factors, particularly the interaction between the nitro group and the adjacent fluorine atom [4] [5]. The fluorine atom and the benzene ring are nearly coplanar, with a dihedral angle (F-C-C-C) of approximately 180° [4].

Crystallographic Data Analysis

Crystallographic studies of 3-Fluoro-4-nitrotoluene reveal important details about its solid-state structure and packing arrangement [5]. The compound crystallizes in a monoclinic crystal system, with molecules arranged in a specific pattern that maximizes intermolecular interactions while minimizing steric repulsions [5] [8].

In the crystal lattice, the molecules form layers with the planar aromatic rings aligned parallel to each other [5]. This arrangement is stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules, with an interplanar distance of approximately 3.4-3.8 Å [5]. The fluorine atoms and nitro groups from neighboring molecules are positioned to optimize electrostatic interactions and potential hydrogen bonding with the methyl hydrogen atoms [5] [8].

X-ray diffraction studies indicate that the unit cell parameters for 3-Fluoro-4-nitrotoluene include dimensions of approximately a = 7.2 Å, b = 6.1 Å, c = 15.4 Å, with a β angle of approximately 95° [5]. The calculated density from crystallographic data is consistent with the experimentally determined value of 1.438 g/cm³ [4] [12].

The crystal packing is influenced by weak hydrogen bonding interactions, particularly between the oxygen atoms of the nitro group and hydrogen atoms from neighboring molecules [5]. These interactions, along with halogen bonding involving the fluorine atom, contribute to the overall stability of the crystal structure [5] [8].

Isomeric Relationships

3-Fluoro-4-nitrotoluene belongs to a family of fluoronitrotoluene isomers that differ in the relative positions of the fluorine and nitro substituents on the toluene backbone . These positional isomers exhibit distinct physical and chemical properties due to the varying electronic and steric effects of the substituents .

The most closely related isomer is 4-Fluoro-3-nitrotoluene (CAS 446-11-7), which has the fluorine and nitro groups in reversed positions [20]. This seemingly minor structural change leads to significant differences in properties, including a much lower melting point of 22°C compared to 52-55°C for 3-Fluoro-4-nitrotoluene [20]. The boiling point of 4-Fluoro-3-nitrotoluene is reported as 241°C at atmospheric pressure, while 3-Fluoro-4-nitrotoluene boils at 97-98°C under reduced pressure (3 mmHg) [20].

Another important isomer is 2-Fluoro-4-nitrotoluene (CAS 1427-07-2), which has a melting point of 34-37°C and boils at 65-68°C under 2 mmHg pressure [19]. Other isomers include 4-Fluoro-2-nitrotoluene (CAS 321-16-2) and 2-Fluoro-5-nitrotoluene (CAS 118-46-7) .

Table 3: Isomeric Relationships of Fluoronitrotoluenes

IsomerCAS NumberMelting Point (°C)Boiling Point (°C)
3-Fluoro-4-nitrotoluene446-34-452-5597-98 (3 mmHg)
4-Fluoro-3-nitrotoluene446-11-722241 (760 mmHg)
2-Fluoro-4-nitrotoluene1427-07-234-3765-68 (2 mmHg)

The differences in physical properties among these isomers can be attributed to variations in molecular symmetry, dipole moment, and intermolecular interactions . The position of the fluorine atom relative to the nitro group significantly affects the electronic distribution within the molecule, leading to different crystal packing arrangements and melting/boiling behaviors [20].

Physicochemical Properties

The physicochemical properties of 3-Fluoro-4-nitrotoluene are essential for understanding its behavior in various environments and applications [1] [4]. This section examines the thermodynamic parameters, phase transition characteristics, solubility profile, and partition coefficient of this compound.

Thermodynamic Parameters

3-Fluoro-4-nitrotoluene exhibits specific thermodynamic parameters that govern its physical state transitions and chemical reactivity [4] [12]. The heat of vaporization, a critical thermodynamic parameter, is 46.6 kJ/mol [12]. This value reflects the energy required to convert the compound from liquid to gas phase at constant temperature and pressure [12].

The heat of fusion, which represents the energy required for the solid-to-liquid phase transition, is estimated to be between 15-20 kJ/mol based on similar aromatic compounds [4]. The standard heat of formation, which indicates the energy change when the compound is formed from its constituent elements in their standard states, is estimated to be between -50 and -70 kJ/mol [4].

The standard entropy of 3-Fluoro-4-nitrotoluene is estimated to be in the range of 320-350 J/(mol·K), reflecting the degree of molecular disorder in the system [4]. The Gibbs free energy of formation is estimated to be between -20 and -40 kJ/mol, indicating the thermodynamic stability of the compound relative to its constituent elements [4] [12].

Table 4: Thermodynamic Parameters of 3-Fluoro-4-nitrotoluene

ParameterValue
Heat of Vaporization46.6 kJ/mol
Heat of Fusion (estimated)15-20 kJ/mol
Heat of Formation (estimated)-50 to -70 kJ/mol
Entropy (estimated)320-350 J/(mol·K)
Gibbs Free Energy (estimated)-20 to -40 kJ/mol

These thermodynamic parameters are influenced by the molecular structure of 3-Fluoro-4-nitrotoluene, particularly the presence of the fluorine atom and nitro group, which affect intermolecular forces and molecular stability [4] [12].

Phase Transition Characteristics

3-Fluoro-4-nitrotoluene undergoes several phase transitions that are characterized by specific temperature and enthalpy changes [1] [4]. The solid-to-liquid transition (melting) occurs at 52-55°C, with an estimated enthalpy change of 15-20 kJ/mol [1] [4] [8]. The liquid-to-gas transition (boiling) at atmospheric pressure occurs at approximately 258.6°C [4]. Under reduced pressure of 3 mmHg, the boiling point decreases to 97-98°C, with an enthalpy change of 46.6 kJ/mol [1] [12].

The glass transition temperature, which marks the reversible transition from a hard, brittle state to a molten or rubber-like state, is estimated to be between -20 and -30°C based on similar aromatic compounds [4]. This transition is not associated with a specific enthalpy change but rather represents a change in molecular mobility [4].

Table 5: Phase Transition Characteristics of 3-Fluoro-4-nitrotoluene

TransitionTemperature (°C)Enthalpy Change
Solid to Liquid52-5515-20 kJ/mol (estimated)
Liquid to Gas (normal pressure)258.640-50 kJ/mol (estimated)
Liquid to Gas (reduced pressure)97-98 (3 mmHg)46.6 kJ/mol
Glass Transition (estimated)-20 to -30N/A

The phase transition characteristics of 3-Fluoro-4-nitrotoluene are influenced by its molecular structure and intermolecular forces [1] [4]. The presence of the fluorine atom and nitro group affects the crystal packing and molecular interactions, leading to specific melting and boiling behaviors [1] [4] [8].

Solubility Profile and Solution Behavior

3-Fluoro-4-nitrotoluene exhibits a distinct solubility profile that is characteristic of halogenated aromatic compounds [4] [8] [14]. It is insoluble in water, reflecting its predominantly hydrophobic nature despite the presence of the polar nitro group [4] [8] [14]. This limited water solubility is attributed to the inability of water molecules to effectively disrupt the strong intermolecular forces between 3-Fluoro-4-nitrotoluene molecules [4] [8].

In contrast, the compound shows good solubility in a range of organic solvents [8] [14]. It is readily soluble in polar organic solvents such as methanol, ethanol, and acetone, which can effectively interact with both the aromatic ring and the polar functional groups [8] [14]. The compound also dissolves well in less polar solvents like diethyl ether and xylene, indicating the significant contribution of van der Waals forces and π-π interactions to its solution behavior [8]. In non-polar solvents such as hexane, 3-Fluoro-4-nitrotoluene is only slightly soluble, reflecting the limited interaction between the solvent and the polar groups of the molecule [8].

Table 6: Solubility Profile of 3-Fluoro-4-nitrotoluene

SolventSolubility
WaterInsoluble
MethanolSoluble
EthanolSoluble
AcetoneSoluble
Diethyl etherSoluble
XyleneSoluble
ChloroformSoluble
HexaneSlightly soluble

The solution behavior of 3-Fluoro-4-nitrotoluene is influenced by solvent-solute interactions, including hydrogen bonding, dipole-dipole interactions, and dispersion forces [8] [14]. In polar solvents, the nitro group can participate in hydrogen bonding and dipole-dipole interactions, while the aromatic ring and fluorine atom contribute to dipole-induced dipole interactions [8] [14]. These interactions collectively determine the solubility and solution properties of the compound in different media [8] [14].

Partition Coefficient and Lipophilicity

The partition coefficient (LogP) of 3-Fluoro-4-nitrotoluene is 2.15, indicating its preferential distribution into the organic phase in an octanol-water system [4] [12]. This value reflects the balance between the hydrophobic character of the aromatic ring and methyl group and the hydrophilic nature of the nitro group [4] [12]. The positive LogP value confirms the predominantly lipophilic character of the compound [4] [12].

The lipophilicity of 3-Fluoro-4-nitrotoluene is influenced by its molecular structure, particularly the presence of the fluorine atom, which increases lipophilicity compared to the non-fluorinated analog [4] [12]. The nitro group, while polar, does not significantly reduce the overall lipophilicity due to its position and the dominant effect of the aromatic ring [4] [12].

Computational studies using various methods have estimated the LogP value to be between 2.04 and 2.15, which is consistent with experimental determinations [4] [12]. These calculations take into account the contributions of individual atoms and functional groups to the overall lipophilicity of the molecule [4] [12].

The lipophilicity of 3-Fluoro-4-nitrotoluene influences its behavior in biological systems and environmental partitioning [4] [12]. The moderate LogP value suggests that the compound can cross biological membranes while still maintaining some degree of water solubility, which is relevant for its distribution in environmental compartments [4] [12].

Electronic Properties

The electronic properties of 3-Fluoro-4-nitrotoluene are determined by its molecular structure, particularly the electronic effects of the fluorine atom and nitro group on the aromatic ring [4] [9]. This section examines the electronic distribution, dipole moment, and aromaticity of this compound.

Electronic Distribution and Polarization

The electronic distribution in 3-Fluoro-4-nitrotoluene is significantly influenced by the electron-withdrawing nature of both the fluorine atom and the nitro group [4] [9]. Computational studies using Gasteiger charge calculations reveal the specific charge distribution across the molecule [4].

The carbon atom connected to the nitro group bears a substantial positive charge (+0.304), reflecting the strong electron-withdrawing effect of the nitro group through both inductive and resonance mechanisms [4]. Similarly, the carbon atom bonded to the fluorine has a positive charge (+0.200) due to the high electronegativity of fluorine [4]. The fluorine atom itself carries a negative charge (-0.199), consistent with its electron-withdrawing nature [4].

The nitrogen atom in the nitro group has a slight positive charge (+0.065), while the oxygen atoms are negatively charged (-0.258 each), reflecting the polarization within the nitro group [4]. The carbon atoms in the aromatic ring show varying charges depending on their proximity to the electron-withdrawing groups, with values ranging from -0.052 to +0.019 [4]. The methyl carbon has a slight negative charge (-0.040), indicating a weak electron-donating effect [4].

Table 7: Electronic Distribution in 3-Fluoro-4-nitrotoluene (Gasteiger Charges)

AtomPartial Charge
C-methyl-0.040
C-F+0.200
C-NO₂+0.304
F-0.199
N+0.065
O-0.258

This electronic distribution creates a polarized molecule with regions of positive and negative charge density [4] [9]. The polarization is particularly pronounced around the nitro group and the fluorine atom, leading to specific reactivity patterns and intermolecular interactions [4] [9].

Aromaticity and Resonance Stabilization

3-Fluoro-4-nitrotoluene maintains significant aromatic character despite the presence of electron-withdrawing substituents [18]. The aromaticity is quantified by various parameters, including the number of π-electrons (6), the planarity of the ring, and the delocalization of electrons [18].

The resonance stabilization in 3-Fluoro-4-nitrotoluene involves several contributing structures, particularly those associated with the nitro group [18]. The nitro group participates in resonance with the aromatic ring, with electron density being delocalized between the ring and the nitrogen-oxygen bonds [18]. This resonance effect is evident in the bond lengths of the nitrogen-oxygen bonds, which are intermediate between single and double bonds (approximately 1.24 Å) [4] [18].

The fluorine atom primarily affects the electronic structure through inductive effects, withdrawing electron density through the sigma bond framework [18]. However, there is also a minor resonance contribution involving the donation of a lone pair from fluorine to the aromatic ring, which partially offsets its electron-withdrawing inductive effect [18].

The methyl group acts as a weak electron donor through hyperconjugation, slightly increasing the electron density in the aromatic ring [18]. This effect is relatively minor compared to the electron-withdrawing influences of the fluorine and nitro groups [18].

During electrophilic aromatic substitution reactions, the intermediate cation is stabilized by resonance delocalization [18]. However, the presence of the electron-withdrawing fluorine and nitro groups reduces the overall reactivity of the ring toward electrophilic attack [18]. The positions ortho and para to the methyl group are relatively more reactive due to the electron-donating effect of the methyl group, but this activation is largely countered by the deactivating effects of the fluorine and nitro substituents [16] [18].

XLogP3

2.2

Melting Point

53.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

446-34-4

Wikipedia

3-Fluoro-4-nitrotoluene

General Manufacturing Information

Benzene, 2-fluoro-4-methyl-1-nitro-: INACTIVE

Dates

Last modified: 08-15-2023

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